molecular formula C10H11BrClNO2 B13000366 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide

3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide

Cat. No.: B13000366
M. Wt: 292.55 g/mol
InChI Key: KYJCCQSJYGVMQW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and methoxy substituents on the benzene ring, along with a dimethylamino group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide typically involves multiple stepsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxy-N,N-dimethylbenzamide
  • 4-Chloro-3-methoxy-N,N-dimethylbenzamide
  • 3-Bromo-4-chloro-N,N-dimethylbenzamide

Uniqueness

3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

3-bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-4-7(11)9(12)8(5-6)15-3/h4-5H,1-3H3

InChI Key

KYJCCQSJYGVMQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C(=C1)Br)Cl)OC

Origin of Product

United States

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